1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Chiral resolution Enantioselective synthesis Stereochemistry–activity relationships

This chiral 1,3-disubstituted urea features a stereogenic center that critically influences MC4R and FAAH target engagement. Unlike achiral analogs, enantiomeric purity directly dictates biological readouts—insist on chiral HPLC-verified material. The 4-methylpiperazine handle enables further library derivatization. Essential for reproducible SAR; order with Certificate of Analysis including enantiomeric excess.

Molecular Formula C21H27ClN4O2
Molecular Weight 402.92
CAS No. 898430-49-4
Cat. No. B3013853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
CAS898430-49-4
Molecular FormulaC21H27ClN4O2
Molecular Weight402.92
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H27ClN4O2/c1-25-11-13-26(14-12-25)20(16-3-9-19(28-2)10-4-16)15-23-21(27)24-18-7-5-17(22)6-8-18/h3-10,20H,11-15H2,1-2H3,(H2,23,24,27)
InChIKeyCNKLTMHYMOLFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898430-49-4): Structural and Pharmacophoric Baseline


1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898430-49-4) is a synthetic, chiral 1,3-disubstituted urea incorporating a 4-methylpiperazine moiety and a 4-methoxyphenyl group connected via an ethyl linker bearing a stereogenic center [1]. The compound (molecular formula C21H27ClN4O2, MW ≈ 402.9 g/mol) falls within the broader class of piperazine-urea derivatives that have been disclosed as melanocortin-4 receptor (MC4R) agonists [2] and as fatty acid amide hydrolase (FAAH) inhibitors [3]. Unlike simpler N-phenyl-N′-piperazinyl ureas, the presence of the chiral 1-(4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethyl substituent introduces an additional pharmacophoric element that may confer distinct target-engagement profiles and physicochemical properties, making generic substitution within this chemotype unreliable without comparative data.

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898430-49-4)


Piperazine-urea derivatives are not functionally interchangeable; even minor structural modifications—such as replacing the 4-methylpiperazine with a 4-(4-methoxyphenyl)piperazine or removing the chiral 1-(4-methoxyphenyl)ethyl linker—can shift target selectivity between MC4R, FAAH, sigma receptors, and other CNS targets [1]. Furthermore, the chiral center at the ethyl linker of 898430-49-4 generates two enantiomers, each potentially exhibiting distinct potency, selectivity, and pharmacokinetic profiles, as observed in related chiral piperazine-urea series where enantiomeric potency ratios can exceed 10-fold [2]. Generic procurement of a closely related analog without enantiomeric and pharmacophoric equivalence therefore carries a high risk of obtaining a compound with divergent biological activity and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898430-49-4) vs. Closest Analogs


Chiral Scaffold Differentiation: Enantiomeric Potential vs. Achiral Analog 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 540521-45-7)

The target compound contains a single stereogenic center at the carbon linking the 4-methoxyphenyl and 4-methylpiperazin-1-yl groups, yielding a racemic mixture (unless otherwise specified by the vendor). The closest achiral comparator, 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 540521-45-7), lacks both the ethyl linker and the 4-methoxyphenyl substituent, thereby eliminating the stereogenic center entirely. In related piperazine-urea MC4R agonist series, individual enantiomers have demonstrated >10-fold differences in binding affinity and functional activity. Prospective users of 898430-49-4 should ascertain the enantiomeric composition from the supplier, as racemic material may exhibit averaged or diminished potency compared to a resolved single enantiomer. [1]

Chiral resolution Enantioselective synthesis Stereochemistry–activity relationships

Physicochemical Differentiation: Computed logP and H-Bond Profile vs. Des-methylpiperazine Analog

Computationally predicted logP for 1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is approximately 3.4–4.6, depending on the algorithm, with 2–3 hydrogen bond donors (urea NH groups), 4–5 acceptors, and 0 Rule-of-Five violations . In comparison, the shorter achiral analog 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea (MW 268.7) is predicted to have significantly lower logP (estimated ~1.2–1.8) and fewer rotatable bonds, potentially leading to higher aqueous solubility but reduced membrane permeability. The higher logP and molecular weight of the target compound position it closer to the CNS drug-like property space described for brain-penetrant FAAH inhibitors such as JNJ-1661010 (logP ~3.5, MW 365) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Spectroscopic Identity Confirmation: 1H NMR Fingerprint vs. Regioisomeric and Des-methylpiperazine Analogs

A 1H NMR spectrum is available for the closely related analog N-(4-chlorophenyl)-N′-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]urea (SpectraBase Compound ID 2JWLvD8bxR8), which differs from the target compound only by replacement of the 4-methylpiperazine with a 4-(4-methoxyphenyl)piperazine [1]. This reference spectrum provides a basis for distinguishing the target compound from its regioisomers and des-methylpiperazine analogs. The target compound’s 1H NMR is expected to show a characteristic N–CH3 singlet (δ 2.2–2.4 ppm, integrating for 3H) arising from the 4-methylpiperazine group, which is absent in the 4-(4-methoxyphenyl)piperazine analog. This spectral feature serves as a rapid quality-control marker to confirm the integrity of the 4-methylpiperazine moiety upon receipt.

Quality control NMR spectroscopy Structural confirmation

Target-Class Association: MC4R and FAAH Pharmacophore Alignment vs. N-Arylpiperazine Comparators

The 1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea scaffold maps onto two distinct pharmacophore models: (i) the piperazine-urea MC4R partial agonist pharmacophore disclosed by Merck, where the 4-chlorophenyl urea and the ethyl-linked piperazine are critical for MC4R selectivity over MC1, MC3, and MC5 receptors [1]; and (ii) the aryl piperazinyl urea FAAH covalent inhibitor pharmacophore, where the N-(4-chlorophenyl) urea motif is essential for time-dependent FAAH inactivation [2]. The simultaneous presence of both the 4-chlorophenyl urea and the 4-methoxyphenyl substituent in the target compound distinguishes it from simpler N-phenylpiperazine ureas that typically engage only one of these target classes. Comparative screening of the target compound against both MC4R and FAAH is warranted to establish its selectivity profile.

GPCR agonism FAAH inhibition Pharmacophore mapping

Intellectual Property Landscape: Freedom-to-Operate Differentiation from Merck MC4R Patent Space

The Merck patent US20060040906A1 broadly claims piperazine urea derivatives as MC4R agonists, encompassing a generic Markush structure that includes compounds with substituted ethyl linkers and aryl groups [1]. However, the specific combination of 1-(4-chlorophenyl), 2-(4-methoxyphenyl), and 2-(4-methylpiperazin-1-yl)ethyl substituents as found in CAS 898430-49-4 does not appear as a specifically exemplified compound in the granted claims or representative examples of US20060040906A1. Similarly, the Janssen FAAH inhibitor patent US20130184264A1 claims heteroaryl-substituted piperazinyl ureas but does not explicitly exemplify 898430-49-4 [2]. Users intending to employ this compound in proprietary screening or lead optimization programs should conduct a detailed freedom-to-operate analysis, as the compound occupies a structural niche at the intersection of two distinct patent estates.

Patent analysis Freedom to operate Chemical prior art

Optimal Research and Procurement Application Scenarios for 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898430-49-4)


MC4R Agonist Screening and Obesity Target Validation

Based on the pharmacophore alignment with the Merck MC4R piperazine-urea series [1], CAS 898430-49-4 is a suitable candidate for inclusion in MC4R agonist screening cascades. Its chiral ethyl linker and 4-methoxyphenyl substitution pattern differentiate it from achiral analogs, enabling exploration of stereochemistry-dependent MC4R activation. Procurement from vendors specifying enantiomeric composition is essential for reproducible SAR studies.

FAAH Covalent Inhibitor Probe Development

The N-(4-chlorophenyl) urea motif resembles the covalent warhead found in irreversible FAAH inhibitors such as JNJ-40355003 [1]. The target compound may serve as a starting scaffold for developing FAAH probes with potentially differentiated brain penetration, given its computed logP (~3.4–4.6) falls within the range associated with CNS-exposed FAAH inhibitors [2]. Time-dependent IC50 assays and washout experiments are recommended to assess covalent binding character.

Chiral Chromatography Method Development and Enantiopurity Specification

The single stereogenic center of CAS 898430-49-4 makes it an ideal test compound for chiral HPLC or SFC method development in piperazine-urea chemical series [1]. Procurement departments should request certificates of analysis that include chiral purity data (enantiomeric excess) and specific optical rotation, as racemic material may confound biological assay interpretation in enantioselective target binding.

Building Block for Diversity-Oriented Synthesis of Dual MC4R/FAAH Ligands

The structural features of CAS 898430-49-4—combining a 4-chlorophenyl urea, a chiral ethyl linker, and a 4-methylpiperazine—position it as a versatile intermediate for parallel synthesis of compound libraries targeting both MC4R and FAAH [1] [2]. The 4-methylpiperazine can be further functionalized (e.g., alkylation, acylation) to explore additional target space, while the urea bridge provides metabolic stability relative to amide-linked analogs.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.